4-Chloro-2-methylbenzamide
Overview
Description
4-Chloro-2-methylbenzamide is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a methyl group at the second position
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that similar compounds can act as nucleophiles, competing with oxygen in certain reactions . In these reactions, the compound forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Compounds of this nature often influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The principles of pharmacokinetics suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its chemical structure and the known effects of similar compounds, it could potentially influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-methylbenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or administered .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylbenzamide typically involves the acylation of 4-chloro-2-methylaniline. One common method is the reaction of 4-chloro-2-methylaniline with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar acylation process, but with optimized conditions for higher yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 4-hydroxy-2-methylbenzamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: 4-Chloro-2-methylbenzoic acid.
Reduction: 4-Chloro-2-methylbenzylamine.
Substitution: 4-Hydroxy-2-methylbenzamide.
Scientific Research Applications
4-Chloro-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
4-Chloro-2-methylbenzamide can be compared with other benzamide derivatives, such as:
4-Chlorobenzamide: Lacks the methyl group, which can affect its reactivity and biological activity.
2-Methylbenzamide: Lacks the chlorine atom, which can influence its chemical properties and applications.
4-Chloro-3-methylbenzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-chloro-2-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVMBIZATLJJFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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